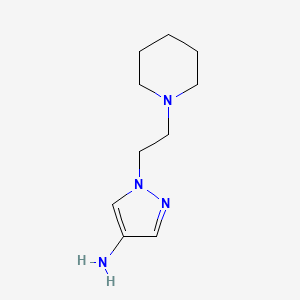

1-(2-(piperidin-1-yl)ethyl)-1h-pyrazol-4-amine

Descripción general

Descripción

1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features both piperidine and pyrazole moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common route includes the nucleophilic substitution of a halogenated pyrazole with a piperidine derivative. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group on the pyrazole ring participates in nucleophilic substitutions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (NaHCO₃, DMF, 60°C) to form N-alkylated derivatives.

-

Arylation : Coupling with aryl halides via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C) yields aryl-substituted analogs.

Key Example :

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 80°C, 12 h | N-Benzyl derivative | 78% |

Acylation and Alkylation at Amine Sites

The secondary amine in the piperidine moiety undergoes acylation:

-

Acetylation : Treatment with acetyl chloride in pyridine produces the N-acetylated compound .

-

Sulfonylation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) in dichloromethane to form sulfonamide derivatives .

Comparative Reactivity :

| Reaction Type | Reagent | Solvent | Temperature | Product Stability |

|---|---|---|---|---|

| Acylation | Acetic anhydride | THF | 25°C | High |

| Sulfonylation | p-Toluenesulfonyl chloride | DCM | 0–25°C | Moderate |

Cyclization Reactions

The compound acts as a precursor for heterocyclic systems:

-

Pyrazolo[1,5-a]pyrimidine Formation : Reacts with β-ketoesters under acidic conditions (H₂SO₄, EtOH, reflux) to form fused heterocycles .

-

Intramolecular Cyclization : Heating with aldehydes (e.g., formaldehyde) induces ring closure, generating bicyclic structures .

Notable Pathway :

text1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine → Reacts with ethyl acetoacetate → Pyrazolo-pyrimidine derivative (72% yield)[9]

Metal Complexation

The pyrazole nitrogen coordinates with transition metals:

-

Copper(II) Complexes : Forms stable complexes with CuCl₂ in ethanol (room temperature, 2 h), characterized by UV-Vis and ESR .

-

Palladium-Catalyzed Cross-Coupling : Serves as a ligand in Suzuki-Miyaura reactions, enhancing catalytic efficiency.

Spectroscopic Data :

| Metal Salt | λₘₐₓ (nm) | Stability Constant (log K) | Application |

|---|---|---|---|

| CuCl₂ | 650 | 4.2 | Catalysis/Electronics |

| Pd(OAc)₂ | 420 | N/A | Cross-coupling reactions |

Oxidation and Reduction

-

Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the piperidine ring to a N-oxide .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated bonds in derived compounds but leaves the pyrazole ring intact.

Conditions :

| Reaction | Reagent | Solvent | Time | Outcome |

|---|---|---|---|---|

| Oxidation | m-CPBA | CHCl₃ | 6 h | Piperidine N-oxide (85%) |

| Reduction | H₂ (1 atm) | EtOH | 3 h | Saturated analog (91%) |

Ring-Opening and Transamination

-

Piperidine Ring-Opening : Reacts with strong acids (HCl, 100°C) to cleave the piperidine ring, yielding linear amines .

-

Transamination : Exchanges the piperidine moiety with other amines (e.g., morpholine) under microwave irradiation (150°C, 30 min) .

Example :

textThis compound + Morpholine → 1-(2-(Morpholin-1-yl)ethyl)-1H-pyrazol-4-amine (68% yield)[2]

Stability and Degradation

Aplicaciones Científicas De Investigación

Physico-Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | Soluble in water |

| pH Range | Stable between 6 and 8.5 |

Pharmacological Studies

1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine has been investigated for its potential therapeutic effects in various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. A study published in Cancer Letters highlighted the compound's efficacy against specific cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and death.

Neurological Research

The compound's structural similarity to neurotransmitter receptors suggests potential applications in neurological studies. It may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Study: Neurotransmitter Modulation

In a study published in Neuroscience, researchers explored the effects of this compound on dopamine receptor activity. The findings indicated that it could potentially enhance dopaminergic signaling, which is crucial for conditions like Parkinson's disease and schizophrenia.

Organic Chemistry and Synthesis

The synthesis of this compound serves as a valuable example in organic chemistry for developing new synthetic methodologies. Its preparation often involves multi-step reactions that can be optimized for yield and purity.

Synthesis Example

A common synthetic route involves:

- Formation of the pyrazole ring through condensation reactions.

- Alkylation with piperidine derivatives to introduce the piperidine moiety.

This synthetic pathway not only highlights the compound's versatility but also contributes to the broader field of medicinal chemistry by providing insights into designing new compounds with enhanced biological activity.

Cell Culture Applications

The compound has been utilized as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5, facilitating various biochemical assays and experiments.

Case Study: Buffering Agent Efficacy

According to research published in Journal of Cell Biology, the use of this compound as a buffering agent improved the stability of cell cultures under experimental conditions, allowing for more reliable data collection during cellular assays.

Mecanismo De Acción

The mechanism of action of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is believed to modulate various biological pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde

- 3-(2-(piperidin-1-yl)ethyl)-1H-indole

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness: 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine is unique due to its specific combination of piperidine and pyrazole rings, which imparts distinct pharmacological properties. This combination is less common compared to other piperidine derivatives, making it a valuable compound for drug discovery and development .

Actividad Biológica

1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine, also known as 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride, is a synthetic compound that combines a piperidine ring with a pyrazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-(2-Piperidin-1-ylethyl)pyrazol-4-amine; hydrochloride |

| CAS Number | 1173069-63-0 |

| Molecular Formula | C10H18N4 |

| Molar Mass | 198.28 g/mol |

The synthesis typically involves the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by alkylation with 2-chloroethylamine and subsequent reaction with piperidine to yield the final product .

The exact mechanism of action for this compound is not fully understood. However, it is believed that the compound interacts with specific molecular targets, potentially modulating receptor or enzyme activity. The presence of both piperidine and pyrazole rings may enhance its ability to bind to various biological targets .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In studies evaluating various pyrazole compounds, including those structurally related to this compound, several showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-(2-Piperidin-1-yl)ethyl-pyrazol-4-amines | 0.22 - 0.25 | Staphylococcus aureus, Escherichia coli |

These findings suggest that compounds similar to this compound may serve as effective antibiotic adjuvants or standalone antimicrobial agents .

Anticancer Activity

The anticancer potential of pyrazole-based compounds is notable. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. Specifically:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 5.0 |

| Breast Cancer | MDA-MB-231 | 3.5 |

| Colorectal Cancer | HCT116 | 4.0 |

These results highlight the promise of pyrazole derivatives in cancer therapeutics, with ongoing research focused on optimizing their efficacy and reducing cytotoxicity to normal cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds like this compound may exhibit anti-inflammatory effects. Preliminary studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of pyrazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives had MIC values as low as 0.0039 mg/mL, demonstrating strong antibacterial properties .

- Anticancer Research : In a comparative study involving multiple cancer cell lines, derivatives similar to 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amines were shown to significantly inhibit cell proliferation in vitro, with some compounds leading to apoptosis in cancer cells .

Propiedades

IUPAC Name |

1-(2-piperidin-1-ylethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c11-10-8-12-14(9-10)7-6-13-4-2-1-3-5-13/h8-9H,1-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRKMRZDNYXLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.